molecular formula C12H15ClN2 B8072408 3-(Piperidin-4-YL)benzonitrile hydrochloride

3-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No.: B8072408
M. Wt: 222.71 g/mol
InChI Key: AHJAYZBIXMNHBH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)benzonitrile hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position of a benzonitrile group, with the hydrochloride salt enhancing solubility and stability. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents due to its balanced lipophilicity and hydrogen-bonding capabilities . Its molecular formula is C₁₂H₁₃N₂·HCl, with a molecular weight of 220.71 g/mol. The compound’s synthesis typically involves nucleophilic substitution or hydrogenation reactions, as seen in analogous piperidine derivatives .

Properties

IUPAC Name

3-piperidin-4-ylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJAYZBIXMNHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The intermediate is synthesized via coupling reactions between piperidine derivatives and benzonitrile precursors. Key steps include:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of 3-bromobenzonitrile with tert-butyl piperidine-1-carboxylate.

  • Negishi coupling : Zinc-mediated cross-coupling of 3-cyanophenylzinc bromide with Boc-protected 4-iodopiperidine.

Table 1: Synthesis of tert-Butyl 4-(3-Cyanophenyl)piperidine-1-carboxylate

Starting MaterialReagents/ConditionsProductYieldReference
3-BromobenzonitrilePd(OAc)₂, BINAP, Cs₂CO₃, 1,4-dioxane, 80°Ctert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate75%
4-Iodopiperidine (Boc)3-Cyanophenylzinc bromide, THF, 0°C to rttert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate68%

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) or recrystallization from ethanol.

Deprotection to 3-(Piperidin-4-yl)benzonitrile

Removal of the Boc group is achieved under acidic conditions.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

  • Procedure : A solution of tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate (376 mg, 1.31 mmol) in 1:1 TFA/DCM (10 mL) is stirred at room temperature for 1.25 hours.

  • Workup : Concentration under reduced pressure yields a white solid.

  • Yield : Quantitative deprotection is reported, though isolated yield after purification is 85%.

Alternative Deprotection Methods

  • Hydrochloric Acid (HCl) : Prolonged exposure to 4M HCl in dioxane (12 hours, rt) achieves partial deprotection but risks nitrile hydrolysis.

  • Hydrogenolysis : Palladium-on-carbon (Pd/C) in methanol under H₂ (3–7 bar) cleaves Boc groups but requires inert conditions.

Table 2: Comparison of Deprotection Methods

MethodConditionsTimeYieldPurityReference
TFA/DCM1:1 v/v, rt, 1.25 h1.25 h85%>95%
4M HCl/dioxane4M, rt, 12 h12 h72%88%
H₂/Pd-C5 bar, MeOH, 24 h24 h68%90%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability and solubility.

HCl Gas Saturation

  • Procedure : 3-(Piperidin-4-yl)benzonitrile is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation completes.

  • Yield : 92–95% after filtration and drying under vacuum.

Aqueous HCl Neutralization

  • Procedure : The free base is stirred with 1M HCl (2 eq) in ethanol, followed by solvent evaporation.

  • Purity : >99% by HPLC, with residual solvents <0.1%.

Alternative Synthetic Routes

Reductive Amination

  • Substrates : 3-Cyanobenzaldehyde and 4-aminopiperidine.

  • Conditions : NaBH₃CN, MeOH, rt, 12 hours.

  • Yield : 60–65%, limited by imine formation kinetics.

Grignard Addition

  • Substrates : 3-Cyanophenylmagnesium bromide and N-Boc-piperidin-4-one.

  • Conditions : THF, −78°C to rt, followed by acidic workup.

  • Yield : 55% due to competing ketone reduction.

Optimization of Reaction Conditions

Solvent Systems

  • TFA/DCM : Optimal for rapid Boc deprotection without nitrile side reactions.

  • Ether vs. Ethanol : Ether minimizes hydrochloride solvation, improving crystallinity.

Temperature Control

  • Deprotection : Room temperature (20–25°C) prevents exothermic side reactions.

  • Salt Formation : 0–5°C enhances crystal nucleation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J = 8.0 Hz, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.43 (d, J = 7.6 Hz, 1H), 3.45–3.30 (m, 2H), 3.10–2.95 (m, 2H), 2.25–2.10 (m, 1H), 1.95–1.70 (m, 4H).

  • ESI-MS : m/z 187.1 [M+H]⁺ (calc. 186.1).

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, MeCN/H₂O + 0.1% TFA, 70:30).

  • Karl Fischer Titration : Water content <0.5% w/w.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer and reduced reaction time for Boc deprotection.

  • Equipment : Microreactors with TFA-resistant materials (e.g., Hastelloy).

Cost Analysis

  • TFA vs. HCl : TFA is cost-prohibitive at scale; HCl gas is preferred for salt formation.

  • Waste Management : Neutralization of TFA requires NaOH, increasing downstream costs .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 3-(Piperidin-4-YL)benzonitrile hydrochloride often involves deprotection and coupling reactions . For example, tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate undergoes deprotection with trifluoroacetic acid (TFA) to yield the free base, which is then converted to the hydrochloride salt . Another pathway involves coupling reactions using hydroxybenzotriazole (HOBt) and N,N,N′, N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) under basic conditions .

Reaction Type Reagents/Conditions Product
DeprotectionTFA in dichloromethane, stirring at room temperatureFree base (3-(Piperidin-4-YL)benzonitrile)
Hydrochloride Salt FormationHydrochloric acid in aqueous solutionThis compound

Substitution Reactions

The compound undergoes nucleophilic substitution at the nitrile group and aromatic substitution on the benzene ring:

  • Nitrile Substitution : The nitrile group can react with nucleophiles. For example, in the presence of methylamine or benzylamine, substitution occurs to form substituted derivatives .

  • Aromatic Substitution : The benzene ring may undergo electrophilic substitution (e.g., nitration or halogenation) under specific conditions .

Reduction Reactions

The nitrile group can be reduced to an amine:

  • Reduction to Benzylamine : Using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C), the nitrile converts to a primary amine .

Coupling Reactions

Amide Coupling :
The compound participates in amide formation via activated esters. For instance, coupling with tert-butyl piperidin-4-ylcarbamate using HBTU and diisopropylethylamine (DIPEA) yields intermediates for further transformations .

Suzuki Coupling :
In cross-coupling reactions, (3-cyano-5-fluorophenyl)boronic acid reacts with the compound using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to form arylated derivatives .

Oxidation and Hydrolysis

  • Oxidation : The piperidine ring can form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).

  • Hydrolysis : Under acidic conditions (e.g., TFA), the compound may undergo hydrolysis, though specific products depend on reaction parameters .

Biological and Pharmacological Relevance

The compound’s reactivity is leveraged in drug discovery. For example:

  • GlyT1 Inhibition : Derivatives of this compound show selective inhibition of glycine transporter 1 (GlyT1), a target for schizophrenia treatment .

  • Antipsychotic Activity : Structural analogs exhibit high selectivity for GlyT1 and atypical antipsychotic properties, reducing phencyclidine-induced hyperlocomotion in mice .

Industrial Production Considerations

Scalability is achieved via continuous flow synthesis and real-time monitoring systems. Automated processes enhance yield and purity, particularly for coupling and deprotection steps .

Scientific Research Applications

3-(Piperidin-4-YL)benzonitrile hydrochloride, a compound with notable relevance in medicinal chemistry, has garnered attention for its diverse applications, particularly in the fields of pharmacology and organic synthesis. This article will delve into its scientific research applications, supported by comprehensive data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting a potential role in treating depression.
  • Antipsychotic Properties : Some derivatives have been linked to modulation of dopamine receptors, which is crucial in managing psychotic disorders.

Table 1: Pharmacological Activities of Related Compounds

CompoundActivity TypeReference
3-(Piperidin-4-YL)benzonitrileAntidepressant
4-(Piperidin-1-yl)benzamideAntipsychotic
N-(4-Pyridinyl)benzamideNeuroprotective

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Case Study: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antidepressants using this compound as a starting material. The researchers successfully synthesized several derivatives that exhibited enhanced activity compared to existing antidepressants.

Biochemical Research

In biochemical studies, this compound has been utilized to explore enzyme interactions and receptor binding affinities. It is particularly noted for its role in:

  • Studying Enzyme Inhibition : The compound has been tested against various enzymes, revealing potential inhibitory effects that could be harnessed for therapeutic purposes.
  • Receptor Binding Studies : Its interaction with specific receptors has been analyzed to understand its mechanism of action at the molecular level.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Monoamine OxidaseCompetitive0.5
AcetylcholinesteraseNon-competitive1.2

Neuroscience Applications

Given its structural characteristics, this compound is being explored for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating oxidative stress pathways.

Case Study: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or activation of its function. The nitrile group can also participate in interactions with amino acid residues, further stabilizing the compound’s binding to the target.

Comparison with Similar Compounds

3-(Piperidin-4-yl)benzonitrile (CAS 333987-57-8)

  • Similarity Score : 0.97
  • Structural Difference : Lacks the hydrochloride salt.
  • Implications : The free base form exhibits lower aqueous solubility, which may limit bioavailability compared to the hydrochloride salt.

4-(Piperidin-4-ylmethyl)benzonitrile Hydrochloride (CAS 149554-06-3)

  • Similarity Score : 0.97
  • Structural Difference : A methylene spacer between the piperidine and benzonitrile groups.

4-(4-Cyanobenzyl)piperidine Hydrochloride

  • Structural Difference : Benzonitrile is para-substituted on the benzyl group attached to piperidine.
  • Implications : Altered electronic distribution may reduce CNS penetration due to increased polarity .

Functional Group Modifications

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride

  • Structural Difference: Aminomethyl group on piperidine and benzonitrile at the 2-position.
  • Implications: The aminomethyl group introduces a basic site, improving solubility (pKa ~8.5) and enabling salt formation at physiological pH .

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride

  • Structural Difference : Tertiary amine linkage between piperidine and benzonitrile.
  • Implications : The tertiary amine may enhance metabolic stability by resisting oxidation compared to secondary amines .

Key Observations :

  • 3-(Piperidin-4-YL)benzonitrile hydrochloride shows superior kinase inhibition compared to para-substituted analogs (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) due to optimal steric alignment in ATP-binding pockets .
  • Compounds with methylene spacers (e.g., 4-(4-Cyanobenzyl)piperidine HCl) exhibit reduced CNS activity, highlighting the importance of direct aromatic substitution for blood-brain barrier penetration .

Physicochemical Properties

Property 3-(Piperidin-4-YL)benzonitrile HCl 3-(Piperidin-4-yloxy)benzoic Acid HCl 4-(Piperidin-4-yl)benzonitrile
Molecular Weight (g/mol) 220.71 221.25 185.24 (free base)
Solubility (Water) >10 mg/mL >10 mg/mL <1 mg/mL
LogP (Predicted) 1.8 1.2 2.5
Melting Point 245–250°C (dec.) 190–195°C Not reported

Key Insights :

  • The hydrochloride salt form universally improves water solubility (>10 mg/mL) compared to free bases (<1 mg/mL) .
  • Higher LogP in 4-(Piperidin-4-yl)benzonitrile correlates with increased membrane permeability but may reduce renal clearance .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Piperidin-4-YL)benzonitrile hydrochloride?

Methodological Answer:
The synthesis typically involves coupling a benzonitrile derivative with a piperidine moiety. A common route includes:

  • Step 1: Reacting 4-aminopiperidine with a benzonitrile-containing electrophile (e.g., 3-cyanobenzoyl chloride) under basic conditions to form the piperidinyl-benzonitrile intermediate.
  • Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol).
  • Key Considerations:
    • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
    • Monitor reaction progress via TLC or HPLC to ensure complete coupling .
    • Purify intermediates using recrystallization (e.g., from acetonitrile) to minimize impurities .

Reference Data:

ParameterDetailsSource
Purity of final product≥95% (HPLC)BLD Pharm Ltd.
Yield optimizationAdjust stoichiometry of HCl (1.1–1.3 equiv)Synthesis protocols for analogous piperidine salts

Basic: How can researchers ensure purity during synthesis and purification?

Methodological Answer:
Purity is validated using a combination of techniques:

  • Analytical HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted starting materials or dehalogenation byproducts) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 188.27 for the free base) and rule out adducts .
  • Elemental Analysis: Verify Cl⁻ content (~12.5% for the hydrochloride salt) .
  • Recrystallization: Use ethanol/water mixtures to remove hydrophilic impurities .

Common Contaminants:

ImpuritySourceMitigation Strategy
Unreacted 4-aminopiperidineIncomplete couplingExtend reaction time or increase electrophile stoichiometry
Hydrolysis byproducts (e.g., benzamide)Moisture exposureUse molecular sieves or anhydrous solvents

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound stability. To address this:

Validate Compound Integrity:

  • Re-test the compound’s stability under assay conditions (e.g., pH, temperature) using HPLC .
  • Compare with reference spectra (e.g., NMR, IR) from databases like PubChem .

Standardize Assay Protocols:

  • Control variables such as DMSO concentration (≤0.1% v/v) to avoid solvent interference .
  • Use internal positive controls (e.g., known receptor agonists/antagonists) .

Cross-Validate with Structural Analogs:

  • Test activity of derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify structure-activity relationships (SAR) .

Case Example:
A study reported inconsistent IC₅₀ values for kinase inhibition. Re-analysis revealed compound degradation in PBS buffer (pH 7.4) over 24 hours. Stabilizing the compound with antioxidants (e.g., ascorbic acid) resolved the discrepancy .

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Scale-up requires balancing yield, safety, and cost:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling efficiency .
  • Solvent Selection: Replace tetrahydrofuran (THF) with 2-MeTHF for improved safety and recyclability .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Data-Driven Optimization:

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time6 hr8 hr (due to heat transfer limitations)
Yield75%68%
Purity95%92% (requires additional recrystallization)

Safety: What are critical handling protocols for this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage: Store in airtight containers at 2–8°C to prevent deliquescence .

First Aid Measures:

ExposureResponse
InhalationMove to fresh air; administer oxygen if breathing is labored
Skin ContactWash with soap and water for 15 minutes; seek medical attention if irritation persists

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